N-Methyl-L-threonine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

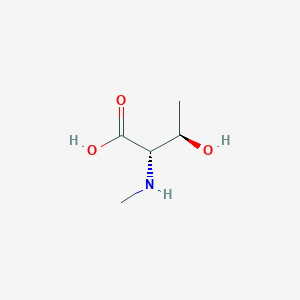

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)4(6-2)5(8)9/h3-4,6-7H,1-2H3,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAIIPMIAFGKSI-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426638 | |

| Record name | N-Methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2812-28-4 | |

| Record name | N-Methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of N-Methyl-L-threonine

This guide provides a comprehensive technical overview of N-Methyl-L-threonine, a critical non-proteinogenic amino acid derivative. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's core structure, synthesis, characterization, and its strategic application in peptide-based therapeutics. The insights provided herein are grounded in established scientific principles and methodologies to ensure technical accuracy and practical applicability.

Molecular Architecture and Physicochemical Properties

This compound, systematically named (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid, is a derivative of the essential amino acid L-threonine.[1] The introduction of a methyl group on the alpha-amino nitrogen atom imparts unique chemical and physical characteristics that distinguish it from its parent molecule.[1] This modification is a cornerstone of modern medicinal chemistry, offering a strategy to enhance the therapeutic potential of peptides.[1][2]

Chemical Structure and Stereochemistry

The structure of this compound is characterized by two chiral centers at the alpha-carbon (Cα) and the beta-carbon (Cβ), inherited from L-threonine.[1] The specific stereoisomer used in peptide synthesis is the (2S,3R) configuration.[1][3] This precise three-dimensional arrangement is crucial for its biological activity and its influence on the conformation of peptides into which it is incorporated.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The methylation of the alpha-amino group alters the molecule's polarity, lipophilicity, and hydrogen bonding capacity. These changes are pivotal in overcoming the limitations of native peptides as drug candidates.[4]

| Identifier | Value | Source(s) |

| CAS Number | 2812-28-4 | [1][5] |

| Molecular Formula | C5H11NO3 | [1][5] |

| Molecular Weight | 133.15 g/mol | [1][5] |

| IUPAC Name | (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid | [1] |

| SMILES | C--INVALID-LINK--O)NC">C@HO | [1] |

| InChI Key | CCAIIPMIAFGKSI-DMTCNVIQSA-N | [1] |

| Melting Point | >235 °C | [1] |

| Appearance | White to off-white solid | [6] |

| XLogP3-AA | -3.1 | [1] |

Synthesis of this compound

The preparation of this compound is a critical process for its application in peptide synthesis. Several strategies have been developed, with the most efficient methods involving the formation and subsequent reduction of an oxazolidinone intermediate or direct reductive amination.[2]

Synthesis via Oxazolidinone Intermediate

This widely adopted, high-yielding approach involves the cyclization of an N-protected amino acid with formaldehyde to form a 5-oxazolidinone, followed by reductive cleavage of the ring to yield the N-methylated product.[2][7]

2.1.1 Experimental Protocol: Oxazolidinone-Based Synthesis

-

Oxazolidinone Formation: Fmoc-L-threonine is condensed with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in toluene. The reaction mixture is heated to reflux with azeotropic removal of water to drive the reaction to completion. The resulting oxazolidinone is then isolated and can be purified by chromatography.[2]

-

Reductive Ring Opening: The purified oxazolidinone is dissolved in a suitable solvent like dichloromethane. A reducing agent, such as triethylsilane in the presence of a strong acid like trifluoroacetic acid, is added. The reaction proceeds at room temperature, leading to the reductive opening of the oxazolidinone ring to yield Fmoc-N-Methyl-L-threonine.[2][8]

Caption: Workflow for the synthesis of Fmoc-N-Methyl-L-threonine via an oxazolidinone intermediate.

Reductive N-Methylation of L-Threonine

An alternative method is the direct reductive amination of L-threonine. This process typically involves the reaction of the parent amino acid with formaldehyde to form a Schiff base or an oxazolidinone intermediate, which is then reduced.[1]

2.2.1 Experimental Protocol: Reductive Amination

-

Protection of the Carboxyl Group (Esterification): L-threonine is suspended in methanol, and a catalyst such as thionyl chloride or dry HCl gas is added at 0°C to facilitate the formation of the methyl ester.[1]

-

Formation of the Oxazolidinone Intermediate: The L-threonine methyl ester hydrochloride is dissolved in a solvent like dichloromethane. A base (e.g., triethylamine) is added to neutralize the hydrochloride, followed by the addition of paraformaldehyde and a catalytic amount of an acid like p-toluenesulfonic acid. The mixture is refluxed with a Dean-Stark trap to remove water.[1]

-

Reduction: The intermediate is reduced to the N-methyl derivative.

-

Hydrolysis and Purification: The methyl ester is hydrolyzed using a base such as lithium hydroxide (LiOH). The reaction mixture is then acidified, and the final product, this compound, is purified by ion-exchange chromatography or recrystallization.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.[1]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the alpha- and beta-protons, the methyl group on the beta-carbon, and the hydroxyl proton.[1]

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the carboxyl carbon, the alpha-carbon, the beta-carbon, the beta-methyl carbon, and the N-methyl carbon.[1] N-methylation is expected to cause a downfield shift in the alpha-carbon signal and introduce a new signal for the N-methyl carbon compared to L-threonine.[1]

| Atom | ¹³C Chemical Shift (ppm) for L-Threonine (in D₂O) | Expected Shift for this compound |

| Cα | 63.172 | Downfield shift |

| Cβ | 68.679 | Minimal change |

| Cγ | 22.179 | Minimal change |

| C' (carboxyl) | 175.689 | Minimal change |

| N-CH₃ | N/A | New signal appears |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C-H stretches of the methyl and methine groups, the C=O stretch of the carboxylic acid, and the N-H bend of the secondary amine.[1]

Mass Spectrometry (MS)

For this compound, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 134.0811.[1] Common fragmentation pathways for amino acids involve the loss of water (H₂O) and formic acid (HCOOH), as well as cleavage of the amino acid backbone.[1] Documented fragmentation of this compound shows major fragments at m/z 116.0711, 88.07634, and 70.06577.[1]

Applications in Peptide Synthesis and Drug Development

The incorporation of N-methylated amino acids into therapeutic peptides is a powerful strategy to enhance their pharmacological properties.[4] this compound is a key building block in this endeavor, offering several advantages.[9]

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is the increased resistance to enzymatic degradation by proteases.[4] The N-methyl group sterically shields the adjacent peptide bond from cleavage by endo- and exopeptidases.[4]

Improved Cell Permeability

N-methylation reduces the number of hydrogen bond donors in the peptide backbone, which can lead to a lower desolvation penalty for membrane permeation and potentially improved oral bioavailability.[10]

Conformational Control

The N-methyl group restricts the rotation around the Cα-C bond of the peptide backbone, reducing the conformational flexibility of the peptide.[4] This constraint can help to lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[4]

Caption: Impact of this compound incorporation on peptide properties.

Challenges in Solid-Phase Peptide Synthesis (SPPS)

The primary obstacle in coupling N-methylated amino acids is steric hindrance.[11] The methyl group on the amide nitrogen obstructs the incoming activated amino acid, leading to slower and less efficient coupling reactions.[11] This necessitates the use of more potent coupling reagents and potentially longer reaction times.[10][11]

| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Reported Coupling Efficiency (%) | Notes |

| HATU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings with low racemization.[10] |

| HCTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used in automated peptide synthesis.[10] |

| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient, with no risk of guanidinylation side reactions.[10] |

| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective but can have slower reaction rates.[10] |

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry and drug development. Its unique structural features provide a powerful tool for enhancing the therapeutic properties of peptides by improving their stability, permeability, and conformational profile. A thorough understanding of its synthesis, characterization, and the nuances of its incorporation into peptide chains is essential for leveraging its full potential in the creation of next-generation peptide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Threonine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

N-Methyl-L-threonine chemical properties

An In-Depth Technical Guide to the Chemical Properties of N-Methyl-L-threonine

Introduction

This compound is a non-proteinogenic amino acid derivative that has garnered significant interest in peptide synthesis and drug development.[1] As a derivative of the essential amino acid L-threonine, it features the characteristic β-hydroxyl group, but with the critical addition of a methyl group to the α-amino nitrogen.[2] This structural modification, known as N-methylation, is a cornerstone of modern medicinal chemistry, profoundly influencing a peptide's conformational flexibility, proteolytic stability, and membrane permeability.[1][3] The incorporation of this compound into peptide backbones is a strategic tool to overcome the inherent limitations of peptide-based drugs, such as poor bioavailability and rapid degradation, thereby enhancing their therapeutic potential.[1][2][3]

This technical guide provides a comprehensive overview of the core chemical properties of this compound, its synthesis, and its applications, designed for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in designing and synthesizing novel therapeutic peptides.[1] These properties dictate its behavior in both chemical and biological systems.

General and Structural Data

The core identifiers and structural properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid | [1][4] |

| Molecular Formula | C₅H₁₁NO₃ | [1][4][5][6] |

| Molecular Weight | 133.15 g/mol | [1][4][6][7] |

| CAS Number | 2812-28-4 | [1][4][5][6][7][8] |

| Appearance | White to off-white powder/solid | [5][6][9] |

| Canonical SMILES | CC(C(C(=O)O)NC)O | [1] |

| InChI Key | CCAIIPMIAFGKSI-DMTCNVIQSA-N | [1][6] |

| Stereochemistry | (2S,3R) | [4][10] |

Physical and Chemical Characteristics

| Property | Value | Source(s) |

| Melting Point | >235°C | [7] |

| Solubility | Water: ≥ 50 mg/mL (375.52 mM) | [5] |

| XLogP3-AA | -3.1 | [2][4] |

| pKa (Predicted) | Strongest Acidic: 1.89; Strongest Basic: 9.97 | |

| Optical Activity | [α]/D -24.0±1.0°, c = 1 in 1 M HCl | [6] |

The N-methylation of the amino group slightly lowers its basicity compared to the parent L-threonine.[2] The highly negative XLogP3-AA value indicates that the molecule is very hydrophilic.[2]

Synthesis of this compound

Several synthetic strategies exist for preparing this compound. Among the most efficient and widely adopted is the formation and subsequent reductive cleavage of an oxazolidinone intermediate.[3][11] This method provides a high yield and is applicable to many amino acids.[3][11]

Synthesis via Oxazolidinone Intermediate: Experimental Protocol

This approach involves the cyclization of an N-protected amino acid (e.g., Fmoc-L-threonine) with formaldehyde to form a 5-oxazolidinone, followed by reductive ring-opening to yield the N-methylated product.[3]

Step 1: Oxazolidinone Formation

-

Suspend Fmoc-L-threonine in toluene.

-

Add paraformaldehyde and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to azeotropically remove water.

-

Monitor the reaction by TLC until completion.

-

Remove the solvent under reduced pressure to yield the crude oxazolidinone intermediate.

Step 2: Reductive Cleavage

-

Dissolve the crude oxazolidinone intermediate in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a reducing agent, typically triethylsilane (Et₃SiH), followed by trifluoroacetic acid (TFA).

-

Allow the reaction to proceed at room temperature. The reductive opening of the ring yields Fmoc-N-Methyl-L-threonine.[3]

-

Quench the reaction and purify the final product using flash column chromatography.[3]

Synthesis Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C5H11NO3 | CID 7010355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-Methyl- L -threonine = 98 TLC 2812-28-4 [sigmaaldrich.com]

- 7. labsolu.ca [labsolu.ca]

- 8. scbt.com [scbt.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Threonine - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-Methyl-L-threonine (CAS 2812-28-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-threonine (H-Thr(Me)-OH), a derivative of the essential amino acid L-threonine, is a pivotal building block in contemporary medicinal chemistry and drug discovery. The strategic incorporation of a methyl group onto the alpha-amino nitrogen imparts unique physicochemical properties that can overcome many of the inherent limitations of native peptide therapeutics. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, purification, and analytical characterization. Furthermore, it explores the profound impact of N-methylation on peptide structure, stability, and biological activity, with a focus on its application in modulating key signaling pathways relevant to drug development. Detailed experimental protocols and troubleshooting strategies are provided to equip researchers with the practical knowledge required for the successful application of this valuable synthetic amino acid.

Introduction: The Strategic Advantage of N-Methylation

The modification of peptide backbones is a cornerstone of modern therapeutic design. N-methylation, the substitution of an amide proton with a methyl group, has emerged as a powerful strategy to enhance the pharmacological properties of peptides.[1] This seemingly subtle modification offers a cascade of benefits, including:

-

Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from cleavage by endo- and exopeptidases. This increased resistance to enzymatic degradation prolongs the in-vivo half-life of the peptide.[1]

-

Improved Cell Permeability: The replacement of the N-H bond with an N-CH3 bond reduces the hydrogen bond donor capacity of the peptide backbone, which can lead to a lower desolvation penalty for membrane permeation and potentially improved oral bioavailability.[2][3]

-

Conformational Control: N-methylation restricts rotation around the Cα-N bond, leading to a more constrained peptide backbone. This can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its target receptor.[1][2]

This compound is of particular interest as it combines these advantages with the functional hydroxyl group of the threonine side chain, offering unique conformational constraints and opportunities for further functionalization.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

Physicochemical Properties

The introduction of the N-methyl group subtly alters the physicochemical properties compared to its parent amino acid, L-threonine.

| Property | Value | Reference |

| CAS Number | 2812-28-4 | [3][4] |

| Molecular Formula | C5H11NO3 | [3][4] |

| Molecular Weight | 133.15 g/mol | [3][4] |

| IUPAC Name | (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid | [3][4] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | >235 °C (decomposes) | [3] |

| Optical Activity | [α]/D -24.0±1.0°, c = 1 in 1 M HCl | [3] |

| Solubility | Soluble in water (≥ 50 mg/mL) | [3] |

| XLogP3-AA | -3.1 | [3][4] |

| Topological Polar Surface Area | 69.6 Ų | [3][4] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Spectroscopic Characterization

Unambiguous identification of this compound requires detailed spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the N-methyl protons, the alpha- and beta-protons, the side-chain methyl protons, and the hydroxyl proton.

-

¹³C NMR: The spectrum will display five unique signals corresponding to the carboxyl carbon, alpha-carbon, beta-carbon, side-chain methyl carbon, and the N-methyl carbon. N-methylation typically causes a downfield shift in the alpha-carbon signal compared to L-threonine.[3] A reference ¹³C NMR spectrum is noted in PubChem.[4] For comparison, the assigned chemical shifts for L-threonine in D₂O are Cα: 63.172 ppm, Cβ: 68.679 ppm, Cγ: 22.179 ppm, and C' (carboxyl): 175.689 ppm.[3]

-

-

Mass Spectrometry (MS):

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum will exhibit characteristic absorption bands for O-H, N-H, and C-H stretching, as well as the C=O stretch of the carboxylic acid and the N-H bend of the secondary amine.[3]

-

Synthesis and Purification

The synthesis of this compound, particularly in its protected form for peptide synthesis (e.g., Fmoc-N-Me-L-Thr(tBu)-OH), is a critical process that requires careful execution to ensure high yield and chiral purity.

Synthesis via Oxazolidinone Intermediate

A widely adopted and high-yielding method involves the formation and subsequent reductive cleavage of an oxazolidinone intermediate.[1] This method has been reported to produce Fmoc-N-Me-Thr-OH in 92% yield.[1]

References

N-Methyl-L-threonine molecular weight 133.15 g/mol

An In-depth Technical Guide to N-Methyl-L-threonine (H-Thr(Me)-OH)

Abstract

This compound is a non-proteinogenic amino acid derivative that has emerged as a pivotal building block in medicinal chemistry and drug development. The introduction of a methyl group to the alpha-amino nitrogen of L-threonine imparts unique stereochemical and physical properties that address many of the inherent limitations of native peptide therapeutics. This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, robust synthetic routes, and analytical characterization. Furthermore, it delves into the functional implications of its incorporation into peptide scaffolds, particularly focusing on the enhancement of pharmacokinetic profiles and the modulation of cellular signaling pathways. Detailed, field-tested protocols are provided to enable researchers, scientists, and drug development professionals to effectively synthesize, analyze, and apply this versatile compound.

Introduction: The Strategic Value of N-Methylation

The modification of peptide backbones is a cornerstone of modern therapeutic design. Among these modifications, N-methylation stands out as a subtle yet powerful tool to enhance the drug-like properties of peptides.[1] By replacing an amide proton with a methyl group, N-methylation offers several distinct advantages:

-

Enhanced Metabolic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's in vivo half-life.[2][3]

-

Improved Cell Permeability: The removal of the amide proton, a hydrogen bond donor, reduces the polarity of the peptide backbone. This can disrupt internal hydrogen bonding networks, leading to increased membrane permeability and oral bioavailability.[1][2]

-

Conformational Control: The N-methyl group restricts rotation around the Cα-C bond, reducing the conformational flexibility of the peptide. This can lock the peptide into a bioactive conformation, improving binding affinity and selectivity for its target.[3]

This compound is of particular interest due to the unique conformational constraints imposed by its β-hydroxyl group in conjunction with the N-methyl group, making it a valuable tool for fine-tuning peptide structure and function.[1]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its application in synthesis and biological systems.

Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid | [4][5] |

| CAS Number | 2812-28-4 | [4] |

| Molecular Formula | C₅H₁₁NO₃ | [2][4] |

| Molecular Weight | 133.15 g/mol | [2] |

| Canonical SMILES | C--INVALID-LINK--O)NC">C@HO | [2][5] |

| InChI Key | CCAIIPMIAFGKSI-DMTCNVIQSA-N | [4] |

Physicochemical Data

| Property | Value / Observation | Source(s) |

| Appearance | White to off-white powder | [6] |

| XLogP3-AA | -3.1 | [4] |

| pKa | Not experimentally determined. N-methylation is expected to slightly lower the pKa of the amino group compared to L-threonine (pKa ≈ 9.10). | [4] |

| Optical Activity | [α]/D -24.0±1.0°, c = 1 in 1 M HCl | |

| Solubility | Soluble in water (≥ 50 mg/mL). | [7] |

| Storage | Store at 2-8°C in a dry environment. | [8] |

Synthesis of this compound

Several synthetic strategies exist for the preparation of this compound. The choice of method often depends on the desired scale, purity requirements, and available starting materials. The most efficient and widely adopted methods involve direct reductive amination or the formation and subsequent reduction of an oxazolidinone intermediate.[1][9]

Synthesis via Oxazolidinone Intermediate

This high-yielding approach is broadly applicable for the N-methylation of amino acids with reactive side chains, including threonine.[1][9] The strategy involves the cyclization of an N-protected amino acid with formaldehyde to form a 5-oxazolidinone, followed by reductive cleavage of the ring.[10]

Causality: This protocol is designed for high efficiency and optical purity. The oxazolidinone intermediate formation protects the amine and carboxyl groups simultaneously while activating the nitrogen for methylation via reductive ring-opening. Using a Lewis acid like trifluoroacetic acid with a silane reducing agent provides mild and selective reduction conditions.

-

Oxazolidinone Formation:

-

Suspend Fmoc-L-threonine (1 equivalent) in toluene.

-

Add paraformaldehyde (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water, driving the reaction to completion (monitor by TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting oxazolidinone intermediate by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).[1]

-

-

Reductive Ring Opening:

-

Dissolve the purified oxazolidinone in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylsilane (2-3 equivalents) followed by the dropwise addition of trifluoroacetic acid (TFA, 2-3 equivalents).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, Fmoc-N-Methyl-L-threonine, can be purified by flash chromatography.[10]

-

Caption: Workflow for the synthesis of Fmoc-N-Methyl-L-threonine via an oxazolidinone intermediate.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structural integrity of this compound and peptides containing this residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.

-

¹H NMR: The proton spectrum will show characteristic signals for the N-methyl protons (singlet), α-proton, β-proton, and the side-chain methyl protons.

-

¹³C NMR: N-methylation results in a downfield shift of the α-carbon signal and introduces a new signal for the N-methyl carbon. A ¹³C NMR spectrum for this compound is noted in the PubChem database.[4][5]

For comparison, the table below shows the assigned chemical shifts for the parent amino acid, L-threonine, in D₂O.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cα | 3.58 | 61.9 |

| Cβ | 4.25 | 69.5 |

| Cγ | 1.23 | 22.5 |

| C' (carboxyl) | - | 175.1 |

| Comparative data for L-Threonine.[4] |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight. For this compound, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 134.0811.[4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) reveals characteristic fragmentation patterns, including the loss of water (H₂O) and formic acid (HCOOH), which helps in sequencing peptides containing this residue. Documented fragmentation of this compound shows major fragments at m/z 116.0711, 88.07634, and 70.06577.[4]

Chiral Chromatography

Ensuring enantiomeric purity is critical. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for separating stereoisomers of threonine and its derivatives.[11][12][13]

Causality: This protocol is a standard method for assessing the purity of the final peptide product. A C18 column is used for its hydrophobicity, effectively separating peptides based on their overall polarity. Formic acid is used as a mobile phase additive to improve peak shape by protonating free silanol groups on the column and the peptide's basic residues. The acetonitrile gradient allows for the elution of peptides with varying hydrophobicities.

-

System Preparation:

-

LC System: HPLC or UPLC system coupled with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

-

-

Sample Preparation:

-

Dissolve a small amount of the synthesized peptide containing this compound in Mobile Phase A or an appropriate solvent to a concentration of ~1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Run:

-

Injection Volume: 5-20 µL.

-

Detection: 214 nm and 280 nm.

-

Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes, followed by a wash and re-equilibration step. The gradient must be optimized for the specific peptide.[14]

-

-

Data Analysis:

-

Assess the purity of the peptide by integrating the area of the main peak relative to the total peak area in the chromatogram.

-

Applications in Drug Development and Research

This compound is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS) to create peptides with superior therapeutic properties.[2][6]

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most common method for incorporating this compound into a peptide sequence.[14] The process requires the use of a protected building block, typically Fmoc-N-Me-L-Thr(tBu)-OH, where the side-chain hydroxyl is protected by a tert-butyl (tBu) group. The N-methylation presents a synthetic challenge, as the coupling reaction onto the N-methylated amino group is sterically hindered and can be inefficient. This often requires stronger coupling reagents (e.g., HATU) and longer reaction times.

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS) for incorporating this compound.

Modulation of Signaling Pathways

Peptides incorporating this compound can exhibit enhanced biological activity. For example, modified RGD peptides, which target integrin receptors, can influence intracellular signaling cascades. The binding of these peptides to integrins can trigger the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for cell proliferation, differentiation, and survival.[1] The enhanced stability and optimized conformation of an N-methylated peptide could lead to more sustained or potent modulation of such pathways.[3]

Caption: Simplified integrin-mediated activation of the MAPK/ERK signaling pathway by a modified peptide.

Safety and Handling

Based on aggregated GHS data, this compound is not classified as a hazardous substance.[5] However, as with all laboratory chemicals, standard safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling.

-

Handling: Avoid creating dust. Use in a well-ventilated area.[15][16]

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Spills: Sweep up dry material, avoiding dust generation, and dispose of it according to local regulations.[17]

Conclusion

This compound is a highly valuable and versatile building block for modern chemical biology and drug discovery. Its incorporation into peptide structures provides a robust strategy for enhancing pharmacokinetic and pharmacodynamic properties. The synthetic and analytical methods detailed in this guide offer a validated framework for researchers to leverage the unique advantages of N-methylation. The ability of N-methylated peptides to modulate critical signaling pathways underscores the profound impact that this subtle structural modification can have on biological function, paving the way for the development of next-generation peptide therapeutics.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C5H11NO3 | CID 7010355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. us.cambridgecommodities.com [us.cambridgecommodities.com]

- 16. valudor.com [valudor.com]

- 17. amino.de [amino.de]

SMILES string for N-Methyl-L-threonine

An In-Depth Technical Guide to the SMILES Representation and Application of N-Methyl-L-threonine

Abstract

This compound is a non-proteinogenic amino acid that has become an invaluable tool in medicinal chemistry and drug development. The strategic substitution of a methyl group on the alpha-amino nitrogen imparts unique physicochemical properties that address many of the inherent limitations of natural peptide-based therapeutics. This guide provides a comprehensive technical overview of this compound, beginning with a detailed deconstruction of its chemical structure and its representation using the Simplified Molecular-Input Line-Entry System (SMILES). We will explore the profound impact of N-methylation on peptide stability, permeability, and conformation. Furthermore, this document furnishes detailed experimental protocols for the synthesis of this compound and its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), supported by spectroscopic data and quantitative analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of N-methylated amino acids in the design of next-generation therapeutics.

Molecular Identification and Structure

The precise identification and structural representation of a molecule are foundational to all further research and application. This compound is systematically named (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid, a name that encodes its stereochemistry, which is critical to its biological function and interaction with chiral systems.[1][2][3]

| Identifier | Value | Source(s) |

| IUPAC Name | (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid | [1][2][3] |

| Canonical SMILES | C--INVALID-LINK--O)NC)O | [3] |

| Molecular Formula | C₅H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 133.15 g/mol | [1][3] |

| CAS Number | 2812-28-4 | [1][2] |

| InChI Key | CCAIIPMIAFGKSI-DMTCNVIQSA-N | [1][2] |

Deconstructing the SMILES String

The SMILES string is a powerful line notation for describing chemical structures. The string for this compound, C--INVALID-LINK--O)NC)O , precisely defines its atomic composition, connectivity, and stereochemistry.

-

C : The initial 'C' represents the methyl group (Cγ) on the side chain.

-

[C@H] : This is the beta-carbon (Cβ). The square brackets enclose an atom with specific properties. @H signifies a chiral center with the hydrogen atom pointing out of the plane (an anti-clockwise arrangement of the substituents Cγ, Cα, OH).

-

(...)O : The parentheses denote a branch from the Cβ atom. The O represents the hydroxyl group attached to Cβ.

-

[C@@H] : This is the alpha-carbon (Cα), the second chiral center. @@H indicates that the substituents (Cβ, Carboxyl, N-methylamino) are arranged in a clockwise fashion when viewed with the hydrogen pointing away. This specific combination of [C@H] at Cβ and [C@@H] at Cα defines the "L-threonine" configuration.

-

(...) : The items within this second set of parentheses are attached to the Cα atom.

-

C(=O)O : This is the carboxylic acid group, with a double bond (=) between the carbon and one oxygen.

-

NC : This represents the N-methylamino group, where the nitrogen is also bonded to a methyl group.

Caption: 2D structure of this compound highlighting stereocenters.

The Strategic Advantage of N-Methylation in Peptide Therapeutics

The incorporation of N-methylated amino acids into peptides is a powerful strategy to enhance their pharmacological properties.[4] This single modification can overcome several major hurdles in peptide drug development.

-

Enhanced Proteolytic Stability : One of the most significant benefits is increased resistance to degradation by proteases.[4] The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from cleavage by enzymes found in the digestive system and bloodstream.[4] This protection extends the in-vivo half-life of the peptide, potentially reducing dosing frequency.

-

Improved Permeability and Bioavailability : N-methylation removes a hydrogen bond donor from the peptide backbone. This change reduces the desolvation penalty required for the peptide to cross cell membranes, which can lead to improved cell permeability and oral bioavailability.[1][5]

-

Conformational Rigidity : The N-methyl group restricts rotation around the peptide backbone's Cα-C bond.[4] This conformational constraint can lock the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[4]

Caption: N-methylation provides steric hindrance, protecting the peptide bond.

Physicochemical Properties

The introduction of the N-methyl group subtly alters the physicochemical properties of threonine, influencing its behavior in biological and chemical systems.

| Property | Value / Observation | Source(s) |

| Molecular Weight | 133.15 g/mol | [3] |

| XLogP3-AA | -3.1 | [2][3] |

| Appearance | White powder | |

| pKa | Not experimentally determined. The pKa of the amino group is expected to be slightly lower than that of L-threonine (~9.10) due to the electronic effect of the methyl group. | [2] |

| Optical Activity | [α]/D -24.0±1.0°, c = 1 in 1 M HCl |

Synthesis and Characterization

Synthesis via Oxazolidinone Intermediate

A common and efficient method for the N-methylation of L-threonine proceeds through the formation and subsequent reductive cleavage of an oxazolidinone intermediate.[5][6] This method effectively protects the amino and hydroxyl groups during the reaction.

Caption: General workflow for the synthesis of this compound.

Protocol 1: Reductive N-Methylation of L-Threonine

This protocol provides a generalized procedure for the synthesis of this compound.[2]

Materials:

-

L-threonine

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or dry HCl gas

-

Dichloromethane (DCM)

-

Paraformaldehyde

-

p-Toluenesulfonic acid (p-TsOH)

-

Sodium cyanoborohydride (NaCNBH₃) or Sodium borohydride (NaBH₄)

-

Trifluoroacetic acid (TFA)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

Procedure:

-

Carboxyl Group Protection (Esterification): Suspend L-threonine in methanol at 0°C. Carefully add thionyl chloride dropwise to catalyze the formation of the methyl ester. Allow the reaction to stir at room temperature until completion, monitored by Thin-Layer Chromatography (TLC). Remove the solvent under reduced pressure to yield L-threonine methyl ester hydrochloride.[2]

-

Oxazolidinone Formation: Dissolve the methyl ester hydrochloride in DCM. Add a base (e.g., triethylamine) to neutralize, followed by paraformaldehyde and a catalytic amount of p-TsOH. Reflux the mixture using a Dean-Stark trap to remove water, driving the reaction to completion. Purify the resulting oxazolidinone intermediate via column chromatography.[2]

-

Reductive Cleavage: Dissolve the purified oxazolidinone in a suitable solvent like TFA. At 0°C, add the reducing agent (e.g., NaCNBH₃) portion-wise. Monitor the reaction by TLC.[2]

-

Deprotection (Hydrolysis): After the reduction is complete, carefully neutralize the acid. Hydrolyze the methyl ester using a base like LiOH in a water/THF mixture.[2]

-

Purification: Acidify the mixture to a pH of ~5-6 with 1M HCl. Purify the final product, this compound, by ion-exchange chromatography or recrystallization.[2]

-

Characterization: Confirm the product's identity and purity using NMR, Mass Spectrometry, and by measuring its optical rotation.[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized product.

-

NMR Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, α-proton, β-proton, γ-methyl protons, and the hydroxyl proton.[2] In the ¹³C NMR spectrum, five signals are expected, corresponding to the carboxyl, α, β, γ, and N-methyl carbons. N-methylation typically causes a downfield shift in the α-carbon signal compared to the parent amino acid.[2]

| Atom/Group | L-Threonine ¹³C Shift (ppm in D₂O) [2] | This compound (Expected Shift) |

| C' (carboxyl) | 175.69 | Similar, ~175 ppm |

| Cα | 63.17 | Downfield shift, ~65-70 ppm |

| Cβ | 68.68 | Similar, ~68 ppm |

| Cγ (methyl) | 22.18 | Similar, ~22 ppm |

| N-Methyl Carbon | N/A | New signal, ~30-35 ppm |

-

FTIR Spectroscopy : The FTIR spectrum will display characteristic absorption bands for the O-H stretch (hydroxyl and carboxylic acid), C-H stretches (methyl/methine groups), the C=O stretch of the carboxylic acid, and the N-H bend of the secondary amine.[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in SPPS as an Fmoc-protected derivative, such as Fmoc-N-Me-L-Thr(tBu)-OH, where the side-chain hydroxyl group is protected by a tert-butyl group.[7][8] The coupling of N-methylated amino acids can be challenging due to steric hindrance and requires optimized conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C5H11NO3 | CID 7010355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biosynthesis of N-Methyl-L-threonine in Organisms

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-threonine is a non-proteinogenic amino acid incorporated into a variety of bioactive natural products, lending them enhanced metabolic stability and unique conformational properties. Understanding its biosynthesis is critical for the chemoenzymatic synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the known biosynthetic pathways for the N-methylation of threonine, with a primary focus on the well-characterized mechanism within non-ribosomal peptide synthetase (NRPS) assembly lines in microorganisms. We delve into the enzymology of the key players, particularly the S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase domains. Furthermore, this guide offers detailed, field-proven protocols for the heterologous expression, purification, and kinetic analysis of these methyltransferases, alongside analytical methodologies for the detection and quantification of this compound.

Introduction: The Significance of N-Methylated Amino Acids

N-methylation of amino acids is a common modification in natural products, particularly in non-ribosomal peptides (NRPs) synthesized by bacteria and fungi.[1][2] This seemingly simple addition of a methyl group to the alpha-amino nitrogen can have profound effects on the resulting peptide's properties, including:

-

Enhanced Metabolic Stability: The N-methyl group can sterically hinder the action of proteases, increasing the in vivo half-life of peptide-based drugs.[3]

-

Improved Cell Permeability: By disrupting backbone hydrogen bonding, N-methylation can increase the lipophilicity of a peptide, facilitating its passage across cell membranes.

-

Conformational Rigidity: The presence of an N-methyl group restricts the rotation around the Cα-N bond, influencing the peptide's secondary structure and its binding affinity to biological targets.

This compound, with its β-hydroxyl group, is a particularly interesting N-methylated amino acid. Its incorporation into natural products like actinomycin D and cyclosporin A contributes significantly to their biological activities.[4][5] Elucidating the biosynthetic machinery responsible for its formation is therefore a key objective for synthetic biologists and medicinal chemists aiming to harness these properties in novel drug design.

The L-Threonine Biosynthetic Pathway: A Prerequisite for N-methylation

Before N-methylation can occur, L-threonine must be synthesized. In most bacteria and plants, L-threonine is produced from L-aspartate through a five-step enzymatic pathway. A thorough understanding of this pathway is essential for metabolic engineering efforts aimed at overproducing this compound or its derivatives.

The key enzymes in the L-threonine biosynthetic pathway are summarized in the table below:

| Enzyme | Gene (E. coli) | Reaction |

| Aspartate Kinase | thrA, metL, lysC | L-Aspartate + ATP → L-Aspartyl-β-phosphate + ADP |

| Aspartate-semialdehyde Dehydrogenase | asd | L-Aspartyl-β-phosphate + NADPH + H⁺ → L-Aspartate-β-semialdehyde + NADP⁺ + Pi |

| Homoserine Dehydrogenase | thrA | L-Aspartate-β-semialdehyde + NADPH + H⁺ → L-Homoserine + NADP⁺ |

| Homoserine Kinase | thrB | L-Homoserine + ATP → O-Phospho-L-homoserine + ADP |

| Threonine Synthase | thrC | O-Phospho-L-homoserine + H₂O → L-Threonine + Pi |

The Predominant Mechanism: N-Methylation within Non-Ribosomal Peptide Synthetases (NRPS)

The most well-characterized route for the biosynthesis of N-methylated amino acid residues, including those derived from threonine, is through the action of N-methyltransferase (MT) domains embedded within large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs).[3][6] These enzymatic assembly lines are responsible for the synthesis of a vast array of complex and often bioactive peptides.

The NRPS Machinery: A Modular Assembly Line

An NRPS is organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. A minimal elongation module consists of three core domains:

-

Adenylation (A) Domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid via a thioester bond to its 4'-phosphopantetheine (4'-PP) arm.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the aminoacyl-S-T domain of its own module and the peptidyl-S-T domain of the preceding module.

The Embedded N-Methyltransferase (MT) Domain

In many NRPS modules that incorporate N-methylated amino acids, a dedicated N-methyltransferase (MT) domain is found. This MT domain is typically embedded within the A domain, between conserved motifs.[3] The MT domain catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM), the universal biological methyl donor, to the α-amino group of the amino acid that has been activated and loaded onto the adjacent T domain.[7]

The sequence of events for the formation of an N-methylated aminoacyl-S-T domain is as follows:

-

The A domain selects and activates the cognate amino acid (e.g., L-threonine) using ATP, forming an aminoacyl-AMP intermediate.

-

The activated amino acid is transferred to the 4'-PP arm of the T domain , forming a thioester linkage.

-

The embedded MT domain binds a molecule of SAM .

-

The MT domain catalyzes the transfer of the methyl group from SAM to the α-amino group of the T-domain-tethered amino acid. The by-product of this reaction is S-adenosyl-L-homocysteine (SAH).

-

The resulting N-methyl-aminoacyl-S-T domain is now ready for the C domain to catalyze peptide bond formation with the growing peptide chain from the previous module.

Examples from Nature: Actinomycin and Cyclosporin Biosynthesis

-

Actinomycin: The biosynthesis of the anticancer agent actinomycin D in Streptomyces species involves an NRPS that incorporates N-methyl-L-valine. The gene cluster for actinomycin biosynthesis contains NRPS genes with embedded MT domains responsible for this methylation.[4]

-

Cyclosporin: The immunosuppressant cyclosporin A, produced by the fungus Tolypocladium inflatum, is a cyclic undecapeptide with seven N-methylated amino acids. Its biosynthesis is catalyzed by a single, massive NRPS, cyclosporin synthetase, which contains seven MT domains.[5][6] Studies on this system have shown that N-methylation is crucial for the proper assembly and cyclization of the peptide.[8]

Standalone N-Methyltransferases: A Potential Alternate Pathway

While the NRPS-dependent mechanism is well-established, it is conceivable that this compound could also be synthesized as a free amino acid by a standalone, monofunctional N-methyltransferase. Such an enzyme would directly methylate free L-threonine using SAM. However, to date, a dedicated L-threonine N-methyltransferase has not been extensively characterized in the scientific literature. The biosynthesis of N-methylated amino acids appears to be tightly coupled to their incorporation into secondary metabolites via NRPS machinery. The discovery and characterization of a standalone L-threonine N-methyltransferase would represent a significant advancement in the field, potentially enabling more straightforward metabolic engineering strategies for the production of free this compound.

Experimental Protocols for the Study of N-Methyltransferases

The following protocols provide a general framework for the heterologous expression, purification, and characterization of N-methyltransferases, which can be adapted for specific enzymes of interest.

Heterologous Expression and Purification of a His-tagged N-Methyltransferase

This protocol describes the expression of a His-tagged N-methyltransferase in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the gene for the His-tagged N-methyltransferase.

-

Luria-Bertani (LB) broth containing the appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

-

Ni-NTA agarose resin.

Protocol:

-

Inoculate a 50 mL starter culture of LB broth containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Incubate overnight at 37°C with shaking.

-

Inoculate 1 L of LB broth (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Equilibrate the Ni-NTA resin with Lysis Buffer.

-

Load the clarified lysate onto the equilibrated resin and allow it to bind for 1 hour at 4°C with gentle agitation.

-

Wash the resin with 10 column volumes of Wash Buffer.

-

Elute the His-tagged protein with 5 column volumes of Elution Buffer.

-

Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the protein.

-

Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT). Store at -80°C.

In Vitro N-Methyltransferase Assay

This protocol describes a general method for assaying the activity of an N-methyltransferase using a radiolabeled methyl donor, [³H]-SAM.

Materials:

-

Purified N-methyltransferase.

-

Substrate (e.g., L-threonine or a peptide containing threonine).

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT).

-

Trichloroacetic acid (TCA).

-

Scintillation cocktail and vials.

Protocol:

-

Set up the reaction mixture in a microcentrifuge tube on ice. A typical 50 µL reaction contains:

-

Assay Buffer

-

Substrate (at a desired concentration)

-

[³H]-SAM (e.g., 1 µCi)

-

Purified N-methyltransferase (add last to initiate the reaction)

-

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of cold 10% TCA.

-

Incubate on ice for 15 minutes to precipitate the protein and any larger peptide substrates.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant (containing unreacted [³H]-SAM) to a new tube.

-

Wash the pellet with cold 5% TCA and centrifuge again. Discard the supernatant.

-

Dissolve the pellet in a suitable solvent (e.g., 0.1 M NaOH).

-

Transfer the dissolved pellet to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.

LC-MS Analysis of this compound

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the detection and quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Mass Spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap).

-

Reversed-phase C18 column.

Mobile Phases:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

General LC Method:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the sample.

-

Run a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

-

Hold at 95% Mobile Phase B for 5 minutes.

-

Return to initial conditions and re-equilibrate.

MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode:

-

Full Scan (MS1): To determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ of this compound.

-

Tandem MS (MS/MS): To fragment the precursor ion and obtain a characteristic fragmentation pattern for structural confirmation.

-

Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, by monitoring specific precursor-to-product ion transitions.

-

Conclusion

The biosynthesis of this compound is a fascinating example of how organisms create specialized building blocks for the construction of complex natural products. While the NRPS-dependent pathway is the most extensively studied and understood mechanism, the potential for standalone N-methyltransferases to perform this modification on free L-threonine remains an intriguing area for future research. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the enzymology of N-methylation and to leverage this knowledge for the development of novel, N-methylated peptide therapeutics. As our understanding of these biosynthetic pathways deepens, so too will our ability to engineer them for the production of next-generation pharmaceuticals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Actinomycin Biosynthetic Gene Cluster of Streptomyces chrysomallus: a Genetic Hall of Mirrors for Synthesis of a Molecule with Mirror Symmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Explorations of Catalytic Domains in Non-Ribosomal Peptide Synthetase Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the N-methyltransferase activities of the multifunctional polypeptide cyclosporin synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Fundamental Biological Role of N-Methyl-L-threonine

Abstract

N-Methyl-L-threonine, a naturally occurring derivative of the essential amino acid L-threonine, represents a fascinating intersection of secondary metabolism and sophisticated biochemical engineering. While not a constituent of primary metabolic pathways, its strategic incorporation into natural products and synthetic peptides confers significant biological advantages. This guide elucidates the core biological and chemical principles of this compound, from its biosynthesis and physicochemical properties to its pivotal role in modern drug discovery. We will explore the enzymatic machinery responsible for its formation in nature, the chemical strategies for its synthesis and incorporation into novel peptide therapeutics, and the profound impact of N-methylation on peptide stability, conformation, and bioactivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound's function and application.

Introduction: The Significance of a Single Methyl Group

In the vast landscape of amino acids, post-translational and non-proteinogenic modifications often bestow unique and powerful functionalities. N-methylation, the addition of a methyl group to the alpha-amino nitrogen of an amino acid, is a prime example of such a strategic modification. This compound is a derivative of L-threonine that has garnered considerable attention for its presence in bioactive natural products and its utility as a building block in peptide-based therapeutics.[1][2]

The introduction of this seemingly simple methyl group has profound implications for the molecule's behavior within a peptide chain. It imparts steric hindrance, which can dramatically alter the peptide's susceptibility to enzymatic degradation, and it introduces conformational constraints that can lock the peptide into a bioactive three-dimensional structure.[2][3] These properties are highly sought after in the development of new drugs, where stability and target specificity are paramount. This guide will provide a deep dive into the multifaceted world of this compound, from its natural origins to its cutting-edge applications.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of this compound's physical and chemical characteristics is fundamental to its application. The presence of the N-methyl group subtly alters the properties of the parent L-threonine molecule.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₃ | [4] |

| Molecular Weight | 133.15 g/mol | [5] |

| IUPAC Name | (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid | [4] |

| Appearance | White to off-white solid/powder | [6] |

| Solubility | Soluble in water (≥ 50 mg/mL) | [6] |

| pKa (amino group) | Expected to be slightly lower than L-threonine (~9.10) | [6] |

| XLogP3-AA | -3.1 | [6] |

Spectroscopic Analysis:

Unambiguous identification and characterization of this compound and its derivatives are crucial.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra will show a characteristic singlet for the N-methyl protons. The ¹³C NMR spectrum will display five distinct signals, with the N-methylation causing a downfield shift in the alpha-carbon signal and the appearance of a new signal for the N-methyl carbon.[6]

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight. Tandem MS (MS/MS) techniques like Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) are used to sequence peptides and pinpoint the location of the N-methyl group.[7] ETD is often preferred for analyzing peptides with labile modifications like N-methylation, as it tends to preserve the modification during fragmentation.[7]

Natural Occurrence and Biosynthesis

This compound is not a ubiquitous amino acid but is found as a component of complex secondary metabolites, particularly in antibiotics produced by actinomycetes.[8] A notable example is the antibiotic stendomycin.

The biosynthesis of N-methylated amino acids in these organisms is a fascinating example of enzymatic precision. It is not synthesized as a free amino acid that is later incorporated into a peptide. Instead, the methylation event occurs during the synthesis of the peptide itself on a large, multi-enzyme complex called a Non-Ribosomal Peptide Synthetase (NRPS) .

The key enzyme responsible is an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase (N-MT) domain, which is an integral part of the NRPS assembly line.[9][10] SAM serves as the universal methyl group donor in biology.

The general mechanism is as follows:

-

An NRPS module activates and tethers an L-threonine residue.

-

The integrated N-MT domain binds a molecule of SAM.

-

The N-MT domain catalyzes the transfer of the methyl group from SAM to the amino group of the tethered L-threonine.

-

The now N-methylated L-threonine is passed to the next module in the NRPS for peptide bond formation.

This process ensures the site-specific incorporation of the N-methylated amino acid into the final natural product. The study of these N-MT domains is an active area of research, with potential for bioengineering novel secondary metabolites.[9][11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C5H11NO3 | CID 7010355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In silico analysis of methyltransferase domains involved in biosynthesis of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

N-Methyl-L-threonine: A Keystone for Engineering Next-Generation Peptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The strategic incorporation of non-proteinogenic amino acids into peptide scaffolds represents a paradigm shift in modern drug discovery, offering a potent toolkit to overcome the inherent pharmacological liabilities of native peptides. Among these, N-Methyl-L-threonine has emerged as a particularly valuable building block. Its unique structural attributes—the N-terminal methyl group and the beta-hydroxyl group of the threonine side chain—synergistically impart enhanced metabolic stability, refined conformational control, and improved cell permeability. This guide provides a comprehensive exploration of this compound, from its fundamental physicochemical properties and synthesis to its strategic application in peptide-based drug design. We will delve into detailed experimental protocols, the mechanistic underpinnings of its therapeutic advantages, and its impact on critical signaling pathways, offering a holistic resource for scientists dedicated to advancing peptide therapeutics.

The Rationale for Non-Proteinogenic Amino Acids in Peptide Drug Design: A Paradigm of Enhanced Function

Peptides offer a compelling therapeutic modality due to their high specificity and potency. However, their clinical translation is often hampered by rapid proteolytic degradation and poor membrane permeability.[1] Non-proteinogenic amino acids (NPAAs), which are not found in the 22 naturally encoded amino acids, provide a powerful solution to these challenges.[2] By introducing novel side chains and backbone modifications, NPAAs can fundamentally alter the physicochemical properties of a peptide.[3]

N-methylation, the substitution of an amide proton with a methyl group, is a key strategy in this arena.[4] This seemingly subtle modification has profound consequences for a peptide's structure and function, including:

-

Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from enzymatic cleavage by proteases. This dramatically increases the in-vivo half-life of the peptide.[5]

-

Improved Membrane Permeability: The replacement of a hydrogen bond donor (the amide proton) with a non-polar methyl group increases the lipophilicity of the peptide backbone, facilitating its passage across cellular membranes.[6]

-

Conformational Constraint: N-methylation restricts the rotation around the N-Cα bond, locking the peptide into a more defined and often more bioactive conformation. This can lead to increased binding affinity and selectivity for its molecular target.[5]

This compound is of particular interest due to the combined influence of the N-methyl group and the hydroxyl-containing side chain, which allows for unique conformational constraints and potential for further functionalization.[1]

Physicochemical and Structural Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

| Property | Value | Source(s) |

| IUPAC Name | (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid | [7] |

| Molecular Formula | C₅H₁₁NO₃ | [7] |

| Molecular Weight | 133.15 g/mol | [7] |

| CAS Number | 2812-28-4 | [7] |

| Appearance | White to off-white powder | [8] |

| XLogP3-AA | -3.1 | [7] |

| pKa (predicted) | Amino group pKa is expected to be slightly lower than that of L-threonine (~9.10) | [7] |

Table 1: Physicochemical Properties of this compound.

The hydrophilic nature of this compound, indicated by its negative XLogP3-AA value, is primarily due to its polar hydroxyl and carboxyl groups.[7]

Synthesis of this compound: A Practical Guide

Several synthetic routes to this compound have been established, with the oxazolidinone-based method being a widely adopted and high-yielding approach.[6]

Synthesis via Oxazolidinone Intermediate

This method involves the cyclization of an N-protected L-threonine with formaldehyde to form a 5-oxazolidinone, followed by reductive cleavage of the ring to yield the N-methylated product.[6]

-

Oxazolidinone Formation:

-

Suspend Fmoc-L-threonine in toluene.

-

Add paraformaldehyde and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark trap to facilitate the azeotropic removal of water.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude oxazolidinone can be purified by flash column chromatography.[6]

-

-

Reductive Ring Opening:

-

Dissolve the purified oxazolidinone in dichloromethane.

-

Add a reducing agent, such as triethylsilane, followed by trifluoroacetic acid.

-

Stir the reaction at room temperature until the oxazolidinone is consumed (monitored by TLC).

-

Quench the reaction and remove the solvent.

-

The final product, Fmoc-N-Methyl-L-threonine, is purified by flash column chromatography.[6]

-

Caption: Synthesis of Fmoc-N-Methyl-L-threonine via an oxazolidinone intermediate.

Incorporation of this compound into Peptides using Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain presents a synthetic challenge due to steric hindrance.[9] The N-methyl group can significantly slow down coupling reactions, necessitating optimized protocols.[10]

Optimized SPPS Protocol for this compound

This protocol is designed to maximize coupling efficiency while minimizing common side reactions like epimerization and dehydration.[9]

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform two treatments: the first for 3-5 minutes and the second for 15-20 minutes.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine.

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 equivalents relative to resin loading), a coupling reagent such as HATU (3.9 equivalents), and an additive like HOAt (4 equivalents) in a minimal amount of DMF.

-

Add a base, for example, N,N-Diisopropylethylamine (DIPEA) (8 equivalents), to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes. It is critical not to exceed this time to minimize the risk of epimerization.[9]

-

-

Coupling Reaction: Drain the DMF from the washed resin and immediately add the pre-activated amino acid solution. Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of unreacted free amines. A negative test indicates a complete reaction.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

The Impact of this compound on Peptide Properties and Function

Enhanced Proteolytic Stability

N-methylation provides a significant barrier to proteolytic degradation. The steric hindrance of the N-methyl group disrupts the recognition and binding of proteases to the peptide backbone, thereby inhibiting cleavage.[4] This effect can extend over a four-residue window from the site of methylation.[4]

| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability |

| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - |

| N-Me-Asp (at P2 position) | Trypsin | 3 h | 72 | |

| N-Me-Lys (at P1 position) | Trypsin | > 42 h | > 1000 | |

| N-Me-Leu (at P1' position) | Trypsin | > 42 h | > 1000 | |

| N-Me-Tyr (at P2' position) | Trypsin | > 42 h | > 1000 |

Table 2: Quantitative Comparison of Proteolytic Stability of N-methylated vs. Non-methylated Peptides. Data sourced from a study on N-methyl scanning mutagenesis.[4]

Conformational Control and Receptor Binding

N-methylation restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for optimal receptor binding.[5] This can lead to enhanced binding affinity and selectivity. The introduction of an N-methyl group on a threonine residue induces notable changes in NMR spectra, providing insights into local and global conformational adjustments.[11] A key feature is the appearance of distinct signals for the N-methyl protons, often as separate peaks corresponding to the cis and trans conformations of the preceding peptide bond.[11]

Modulation of Cellular Signaling Pathways

While the primary benefit of incorporating this compound is often improved pharmacokinetics, the resulting conformational changes can also significantly influence a peptide's interaction with its biological target, thereby modulating downstream signaling pathways.

Integrin-Mediated Signaling

Integrins are cell surface receptors that play a crucial role in cell adhesion and signaling. Many integrins recognize the Arg-Gly-Asp (RGD) sequence. The development of cyclic RGD peptides as integrin antagonists is a significant area of cancer research. N-methylation of these cyclic RGD peptides has been shown to enhance their activity and selectivity for specific integrin subtypes, such as αvβ3.[6] The binding of these modified peptides to integrins can trigger or inhibit intracellular signaling cascades, including the MAPK/ERK pathway, which is often dysregulated in cancer.[6][12]

Potential Modulation of PI3K/Akt/mTOR and MAPK Pathways

The parent amino acid, L-threonine, is known to influence key cellular signaling pathways such as PI3K/Akt/mTOR and MAPK, which are central to cell growth, proliferation, and survival.[5] A therapeutic peptide containing this compound that targets a receptor tyrosine kinase, for example, could lead to more sustained or potent inhibition of the PI3K/Akt signaling pathway compared to its non-methylated counterpart due to its enhanced stability and optimized conformation.[5][13] This is particularly relevant in cancer therapeutics where this pathway is often constitutively active.[14]

Caption: Modulation of cellular signaling pathways by peptides containing this compound.

Analytical Characterization of Peptides Containing this compound

The unique properties of N-methylated peptides necessitate specific analytical considerations.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): N-methylated peptides may exhibit peak broadening or the appearance of multiple peaks due to the slow interconversion of cis/trans isomers of the N-methylated amide bond. Running the analysis at an elevated temperature (e.g., 40-60 °C) can often help to coalesce these conformers into a single, sharper peak.[15]